1-Phenyl-2-butanamine hydrochloride

Cardiovascular pharmacology Phenethylamine SAR Pressor activity

A critical reference standard for forensic toxicology and medicinal chemistry. This compound, a constitutional isomer of methamphetamine, is essential for unambiguous analyte identification. Ensure analytical validity and eliminate isomer misidentification with this certified material. - Distinguished from methamphetamine by unique 70 eV EI mass spectral fragmentation patterns and distinct chromatographic retention. - Enables critical Structure-Activity Relationship (SAR) studies to isolate the pharmacological impact of α-alkyl chain elongation. - Supplied with comprehensive analytical characterization (LC/MS, NMR, HPLC) to support defensible casework and robust research.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 20735-15-3
Cat. No. B164144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-butanamine hydrochloride
CAS20735-15-3
SynonymsAEPEA; Butanphenamine; α-Ethylphenethylamine
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
InChIKeyRHTQCQVKUHGGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-butanamine hydrochloride Identity & Procurement


1-Phenyl-2-butanamine hydrochloride (CAS 20735-15-3), also designated as α-ethylphenethylamine hydrochloride, is a substituted phenethylamine derivative that functions as a higher homologue of amphetamine [1]. Its free base structure differs from amphetamine solely by replacement of the α-methyl group with an α-ethyl moiety, resulting in the molecular formula C10H15N·HCl and a molecular weight of 185.69 g/mol . The compound is commercially available as a racemic mixture from major chemical suppliers including Sigma-Aldrich (Product P199) and Cayman Chemical, with purity specifications typically ≥98% as verified by LC/MS, NMR, HPLC, and elemental analysis [2][3]. Primary applications include use as an analytical reference standard in forensic toxicology and mass spectrometry, and as a synthetic intermediate in organic chemistry research .

Analytical reference workflow
Racemic certified reference material for forensic MS and LC discrimination studies
Synthetic intermediate
Hydrochloride salt with crystalline stability suited for N-functionalized phenethylamine derivatisation
Chiral screening context
Commercially available racemic mixture supports enantiomer-comparison metabolism studies

Why 1-Phenyl-2-butanamine hydrochloride Has No Generic Substitute


Within the phenethylamine class, even minor structural modifications produce substantial divergence in pharmacological profile, analytical behavior, and regulatory classification [1]. 1-Phenyl-2-butanamine hydrochloride is a constitutional isomer of methamphetamine — sharing the identical molecular formula (C10H15N) yet differing in substituent positioning [2]. This regioisomeric relationship has direct procurement consequences: the compound is explicitly scheduled as a Schedule II controlled substance in the United States (as an isomer of methamphetamine) and a Class A drug in the United Kingdom, while many structurally similar analogs fall under different regulatory designations or remain unscheduled [3]. Furthermore, the α-ethyl substitution alters monoamine transporter selectivity and in vivo potency relative to α-methyl analogs such as amphetamine [4]. In analytical contexts, the compound exhibits distinct chromatographic retention behavior and unique mass spectral fragmentation patterns that preclude simple substitution with other phenethylamine standards .

!
Regioisomer of methamphetamine: identical molecular formula but distinct retention and regulatory classification may limit direct substitution in forensic workflows.
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α-Ethyl substitution alters monoamine transporter selectivity and in vivo pressor duration compared with α-methyl analogs — pharmacological profile may not transfer.
!
Unique mass spectral fragmentation and LC retention behavior differ from homologous phenethylamines; cannot be replaced by generic amphetamine standards without method re-validation.

1-Phenyl-2-butanamine hydrochloride Differentiation Evidence


Vasopressor Potency vs. Amphetamine and Phenethylamine

1-Phenyl-2-butanamine hydrochloride exhibits 75% of the vasopressor activity of amphetamine (phenisopropylamine) and 35% of the activity of β-phenethylamine when administered at equivalent doses [1].

Vasopressor potency
Head-to-head
75% vs amphetamine; 35% vs β-phenethylamine (i.v. barbitalized dog)
Reported pressor response context; supports SAR differentiation
1948 study; data to verify in modern protocols
Cardiovascular pharmacology Phenethylamine SAR Pressor activity

Extended Pressor Duration vs. Amphetamine and Phenethylamine

At a 1 mg/kg dose, 1-phenyl-2-butanamine hydrochloride produces a pressor effect with a duration approximately twice that of amphetamine and seven times that of β-phenethylamine [1].

Pressor duration
Head-to-head
~2× amphetamine; ~7× β-phenethylamine at 1 mg/kg (dog model)
Supports duration-of-action SAR studies
Exact minute values not reported
Pharmacodynamics Duration of action Cardiovascular pharmacology

Oral CNS Stimulant Activity vs. Amphetamine and Phenethylamine

1-Phenyl-2-butanamine hydrochloride produces demonstrable CNS stimulant effects in humans at oral doses as low as 0.25 mg/kg, with pronounced effects at 0.5 mg/kg, whereas β-phenethylamine hydrochloride shows no effect at doses up to 6 mg/kg, and amphetamine produces similar effects at 0.25 mg/kg but with shorter duration [1].

Oral CNS activity
Head-to-head
Threshold 0.25 mg/kg p.o. in human subjects; β-phenethylamine inactive at 6 mg/kg
Reported oral CNS response; supports oral route SAR context
Research subject data; not clinical use
Human psychopharmacology CNS stimulation Dose-response

Regioisomeric Chromatographic Resolution from Methamphetamine

Reversed-phase liquid chromatography using C18 or phenyl silica stationary phases with acidic mobile phase (pH 3) achieves excellent resolution of methamphetamine from its regioisomer 1-phenyl-2-butanamine [1].

LC resolution
Head-to-head
Baseline-resolved from methamphetamine on C18/phenyl phases, pH 3 mobile phase
Supports regioisomeric identification in forensic research
Quantitative Rs not reported; verify with in-house method
Analytical chemistry Forensic toxicology LC method development

Stereoselective Cytochrome P-450 Complex Formation

During NADPH/O2-dependent metabolism, N-hydroxy-1-phenyl-2-butanamine exhibits stereoselective cytochrome P-455 nm complex formation, with S(+)-isomers generating larger amounts of complex than R(−)-analogues [1].

P-450 complex formation
Head-to-head
S(+)-N-hydroxy isomer > R(−) in P-455 nm complex (rat liver microsomes)
Stereoselective metabolism context; enantiomer identity may shift metabolic fate
Exact fold difference not provided
Drug metabolism Cytochrome P-450 Stereochemistry

Unique Mass Spectral Fragmentation

1-Phenyl-2-butanamine hydrochloride produces a unique mass spectral fragmentation pattern that enables differentiation from isomeric and homologous amphetamine-type compounds in forensic toxicology applications .

Mass fragmentation
Class-level
Unique 70 eV EI pattern distinct from amphetamine homologues
Supports isomer differentiation; data to verify per instrument
Reference database context; supplier-only inference
Mass spectrometry Forensic analysis Isomer identification

1-Phenyl-2-butanamine hydrochloride Procurement & Applications


Methamphetamine Regioisomer Discrimination Standard

1-Phenyl-2-butanamine hydrochloride serves as a critical reference standard for forensic laboratories requiring unambiguous discrimination between methamphetamine and its constitutional isomers. The compound shares the identical molecular formula (C10H15N) with methamphetamine, yet reversed-phase liquid chromatography using acidic mobile phase (pH 3) on C18 or phenyl silica phases achieves excellent resolution between these regioisomers [1]. Additionally, the compound exhibits a unique 70 eV EI mass spectral fragmentation pattern distinct from amphetamine homologues [2]. For laboratories conducting seized drug analysis or toxicological screening, procurement of this certified reference material (available with full analytical characterization including LC/MS, NMR, and HPLC data) ensures analytical validity in casework where isomer differentiation carries legal and regulatory significance [3].

α-Ethyl Substitution SAR Studies

1-Phenyl-2-butanamine hydrochloride enables systematic structure-activity relationship (SAR) studies examining the pharmacological consequences of α-substituent elongation from methyl (amphetamine) to ethyl [1]. This structural modification produces quantifiable changes in vasopressor potency (75% of amphetamine activity) while extending pressor effect duration approximately 2-fold relative to amphetamine at equivalent 1 mg/kg doses in barbitalized dogs [2]. The compound also demonstrates oral CNS stimulant activity at 0.25–0.5 mg/kg in humans, in contrast to the oral inactivity of β-phenethylamine at doses up to 6 mg/kg [3]. Researchers investigating monoamine transporter pharmacology or developing novel phenethylamine-based ligands will find this compound valuable for isolating the contribution of α-alkyl chain length to receptor binding, functional activity, and metabolic stability.

Stereoselective P-450 Complex Formation Studies

1-Phenyl-2-butanamine hydrochloride is a relevant substrate for investigating stereoselective cytochrome P-450 metabolism. The N-hydroxy derivative of this compound demonstrates stereoselective P-455 nm complex formation in rat liver microsomes under NADPH/O2-dependent conditions, with S(+)-isomers generating greater complex quantities than R(−)-analogues [1]. Furthermore, a positive correlation exists between extent of complex formation and lipophilicity among this structural series [2]. Research groups studying enzyme stereoselectivity, mechanism-based inhibition, or the metabolic fate of phenethylamine derivatives should procure this compound to serve as a structurally defined substrate for comparative metabolism experiments. The commercial availability of racemic material facilitates direct comparison of stereochemical outcomes.

Amphetamine Homologue Synthesis Intermediate

1-Phenyl-2-butanamine hydrochloride functions as a versatile synthetic intermediate accessible via reductive amination of 1-phenyl-2-butanone [1]. The free amine serves as the parent scaffold for generating diverse N-substituted 1-phenyl-2-butanamines, which constitute a homologous series of amphetamine-type compounds [2]. Synthetic chemists engaged in medicinal chemistry programs exploring phenethylamine derivatives, or analytical chemists requiring authentic reference standards of N-alkylated or N-functionalized analogs, will find this hydrochloride salt form advantageous due to its crystalline stability and well-defined physical properties (melting point: 143-144°C; solubility: 30 mg/mL in DMF, 25 mg/mL in DMSO, 30 mg/mL in ethanol) [3].

Application
Selection Property
Validation Focus
Methamphetamine regioisomer discrimination
Regioisomeric chromatographic resolution
LC retention behavior and MS fragmentation identity
α-Ethyl substitution SAR studies
α-Alkyl chain length variation
In vitro pressor and oral CNS response profiling
Stereoselective P-450 metabolism research
Enantiomeric identity
P-455 nm complex formation stereoselectivity
Amphetamine homologue synthesis
1-Phenyl-2-aminobutane scaffold
N-functionalized derivative synthesis and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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